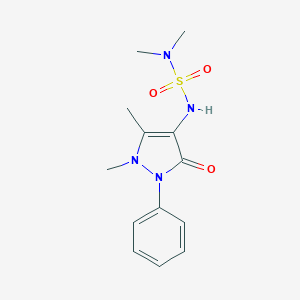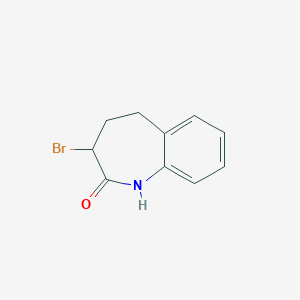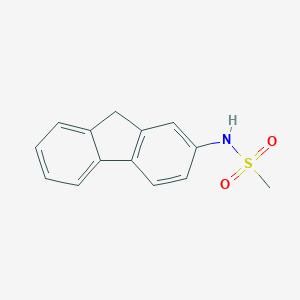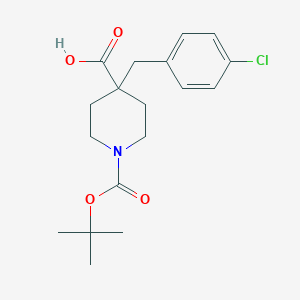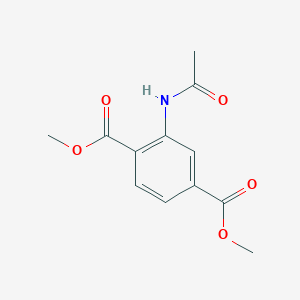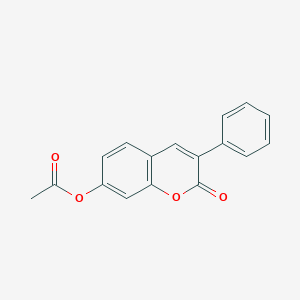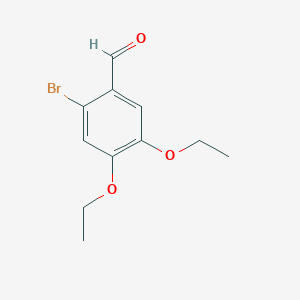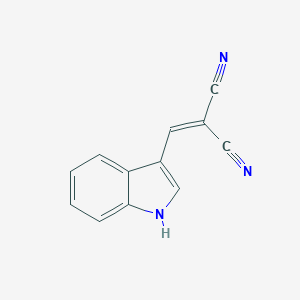
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide, also known as HMB, is a naturally occurring substance that has been found to have various biochemical and physiological effects. HMB is a metabolite of the amino acid leucine and is produced in small amounts by the human body. In recent years, HMB has gained attention for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to work by activating the mTOR pathway, which is involved in muscle protein synthesis. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to decrease the activity of enzymes involved in the breakdown of muscle proteins, leading to increased muscle mass and strength.
Biochemical and Physiological Effects
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase muscle protein synthesis, leading to increased muscle mass and strength. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to decrease muscle protein breakdown, leading to improved muscle recovery after exercise. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has several advantages as a research tool. It is a naturally occurring substance and is relatively easy to synthesize in the laboratory. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to have a low toxicity profile and is generally well tolerated by the body. However, there are some limitations to using N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide in lab experiments. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is a relatively new substance, and there is still much that is not known about its effects. Additionally, the exact mechanism of action of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is not fully understood, which can make it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide. One area of interest is its potential applications in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have anti-inflammatory properties, and further research is needed to determine its effectiveness in treating inflammatory diseases such as arthritis. Another area of interest is N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide's potential role in muscle recovery after exercise. Further research is needed to determine the optimal dosage and timing of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide supplementation for maximum muscle recovery. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide's neuroprotective effects make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the effectiveness of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide in treating these disorders.
Synthesis Methods
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide can be synthesized in the laboratory from the reaction of 3,4-dimethylbenzoyl chloride with 3-hydroxy-4-methylbenzylamine. The resulting product is purified through recrystallization to obtain pure N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide.
Scientific Research Applications
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been studied for its potential role in muscle protein synthesis and muscle recovery after exercise. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
properties
CAS RN |
723256-61-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-10-4-6-13(8-12(10)3)16(19)17-14-7-5-11(2)15(18)9-14/h4-9,18H,1-3H3,(H,17,19) |
InChI Key |
UCPQVQZUWKMJSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




